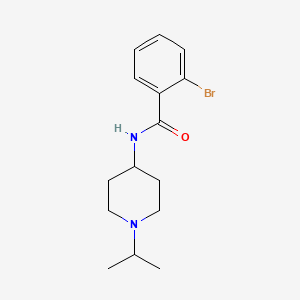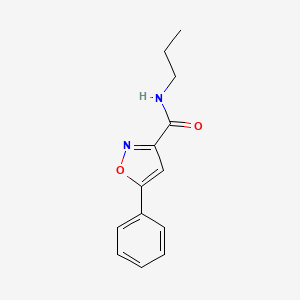
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide, also known as BIPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This process is crucial for maintaining the acid-base balance in the body. Inhibition of carbonic anhydrase by this compound may lead to a decrease in bicarbonate production, which may have various physiological effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been found to inhibit the activity of carbonic anhydrase, which may have various physiological effects. Inhibition of carbonic anhydrase by this compound may lead to a decrease in bicarbonate production, which may affect the acid-base balance in the body. This compound has also been found to have potential applications in the treatment of glaucoma, epilepsy, and cancer.
Advantages and Limitations for Lab Experiments
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it useful for investigating the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in research studies. However, there are also some limitations to using this compound in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. This compound has also been found to have potential toxicity, which may limit its use in in vivo studies.
Future Directions
For research on 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide may focus on investigating its potential applications in the treatment of glaucoma, epilepsy, and cancer, as well as improving its solubility and reducing its toxicity.
Synthesis Methods
The synthesis of 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been achieved by various methods. One of the commonly used methods involves the reaction of 2-bromoaniline and N-isopropylpiperidine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain this compound. Another method involves the reaction of 2-bromoaniline and N-isopropylpiperidine with benzoyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain this compound.
Scientific Research Applications
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been used in various scientific research studies. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been reported to have anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. This compound has been used in studies to investigate the role of carbonic anhydrase in various diseases, including glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
2-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCIQDJOBAUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)

